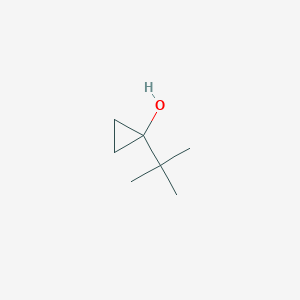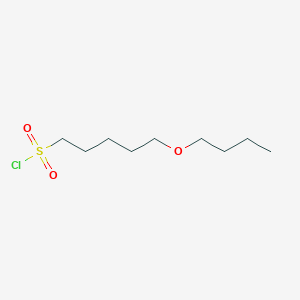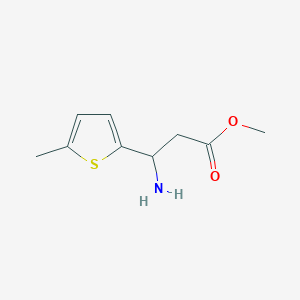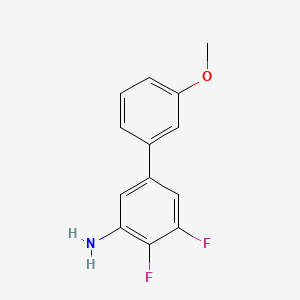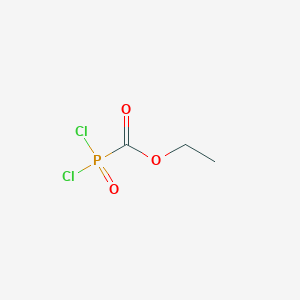![molecular formula C20H24ClFN2O B13626289 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a fluorinated phenyl ring, an aminomethyl group, and a tetrahydronaphthalenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Aminomethyl Group: The starting material, 4-(aminomethyl)-2-fluorobenzaldehyde, is synthesized through a series of reactions including nitration, reduction, and formylation.
Coupling with Tetrahydronaphthalene: The aminomethyl group is then coupled with 1,2,3,4-tetrahydronaphthalene through a reductive amination reaction.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
相似化合物的比较
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can be compared with other similar compounds:
N-{[4-(aminomethyl)phenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{[4-(aminomethyl)-2-chlorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
N-{[4-(aminomethyl)-2-bromophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a bromine atom, which may influence its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
属性
分子式 |
C20H24ClFN2O |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H23FN2O.ClH/c21-19-10-14(12-22)8-9-17(19)13-23-20(24)11-16-6-3-5-15-4-1-2-7-18(15)16;/h1-2,4,7-10,16H,3,5-6,11-13,22H2,(H,23,24);1H |
InChI 键 |
VETXJTBREVRCOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




